molecular formula C15H28ClN3O4S2 B051602 Risotilide hydrochloride CAS No. 116907-13-2

Risotilide hydrochloride

Cat. No.: B051602
CAS No.: 116907-13-2
M. Wt: 414.0 g/mol
InChI Key: RFMZRLGPSDNVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Risotilide Hydrochloride: is a Class III antiarrhythmic agent known for its ability to inhibit voltage-dependent potassium channels. This compound prolongs cardiac action potentials and refractory periods, making it a valuable tool in the treatment of cardiac arrhythmias .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Risotilide Hydrochloride involves the reaction of benzenesulfonamide derivatives with isopropylamine and other reagents under controlled conditions. The detailed synthetic route includes multiple steps of sulfonation, amination, and hydrochloride formation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Risotilide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .

Mechanism of Action

Risotilide Hydrochloride exerts its effects by inhibiting voltage-dependent potassium channels, which prolongs cardiac action potentials and refractory periods. This action reduces ventricular vulnerability and helps in the management of cardiac arrhythmias . The molecular targets include specific potassium channels involved in cardiac repolarization .

Biological Activity

Risotilide hydrochloride, a small molecule drug initially developed by Wyeth AB, has been primarily studied for its potential therapeutic applications in cardiovascular diseases, particularly in the management of arrhythmias. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant clinical findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₇N₃O₄S₂
  • CAS Registry Number : 120688-08-6
  • InChIKey : GLIRXHQYWRYQDV-UHFFFAOYSA-N

This compound acts primarily as a voltage-dependent potassium channel blocker . By inhibiting these channels, it prolongs cardiac action potentials and refractory periods, which is beneficial for managing certain types of arrhythmias.

Key Mechanistic Insights:

  • In a study using isolated rabbit hearts, Risotilide demonstrated concentration-dependent increases in refractory periods across various segments of the atrioventricular (AV) axis .
  • The drug was shown to affect atrio-His conduction intervals, with implications for its effectiveness in preventing AV nodal reentrant tachycardias .

1. Electrophysiological Effects

Risotilide has been evaluated for its electrophysiological properties:

  • It narrows the dispersion of effective refractory periods and monophasic action potential duration.
  • The drug significantly reduces ventricular vulnerability to fibrillation in models of left ventricular hypertrophy (LVH) .

2. Comparative Studies

In comparative studies with other agents like dofetilide and clofilium:

  • Risotilide and dofetilide showed less effectiveness at shorter pacing intervals compared to clofilium, indicating a rate-dependent effect on AV nodal conduction .
  • The maximum AH conduction interval was reduced at longer basic cycle lengths with higher concentrations of all three drugs tested, but Risotilide's effects were less pronounced at shorter intervals .

Clinical Findings

Despite promising preclinical data, Risotilide's development has faced challenges:

  • The drug reached Phase 2 clinical trials but was ultimately discontinued due to insufficient efficacy or safety data .
  • Previous studies indicated that while it effectively prolonged refractory periods, the clinical relevance in terms of arrhythmia prevention remains uncertain.

Case Study 1: Electrophysiological Assessment in LVH

A study assessing the effects of Risotilide on LVH demonstrated that:

  • The drug effectively narrowed the dispersion of refractoriness.
  • It provided protection against ventricular fibrillation during induced arrhythmias, suggesting a potential role in managing patients with structural heart disease .

Case Study 2: Comparative Efficacy in Arrhythmias

A comparative analysis involving Risotilide, dofetilide, and clofilium highlighted:

  • The unique electrophysiological profiles of these drugs and their varying effectiveness based on pacing conditions.
  • This study underscored the need for personalized approaches in treating arrhythmias based on specific patient characteristics and drug profiles .

Properties

CAS No.

116907-13-2

Molecular Formula

C15H28ClN3O4S2

Molecular Weight

414.0 g/mol

IUPAC Name

4-(methanesulfonamido)-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide;hydrochloride

InChI

InChI=1S/C15H27N3O4S2.ClH/c1-12(2)16-10-11-18(13(3)4)24(21,22)15-8-6-14(7-9-15)17-23(5,19)20;/h6-9,12-13,16-17H,10-11H2,1-5H3;1H

InChI Key

RFMZRLGPSDNVKE-UHFFFAOYSA-N

SMILES

CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl

Canonical SMILES

CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl

Key on ui other cas no.

116907-13-2

Synonyms

enzenesulfonamide, N-(1-methylethyl)-N-(2-((1-methylethyl)amino)ethyl)-4-((methylsulfonyl)amino)-, monohydrochloride
risitolide
risotilide
risotilide hydrochloride
WY 48986
WY-48986

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.